2-(1H-imidazol-1-yl)propanoic acid hydrochloride

Overview

Description

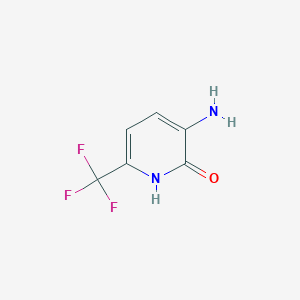

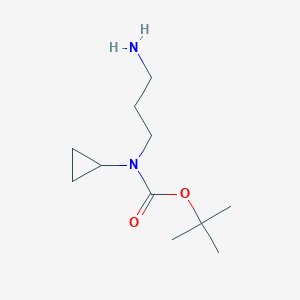

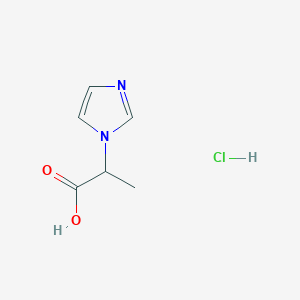

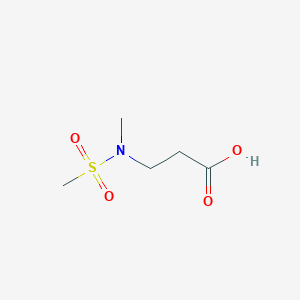

2-(1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 . It is a solid substance and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis

This compound is a solid substance . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 176.6 .Scientific Research Applications

Imipramine hydrochloride has been used in a variety of scientific research studies due to its ability to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters thought to be involved in the regulation of mood and emotion. It has been used in animal models to study the effects of depression and anxiety, and its effects on learning and memory. It has also been used to study the effects of antidepressant drugs on behavior. Additionally, it has been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the central nervous system.

Mechanism of Action

Target of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications .

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazolepropionic acid, a related compound, is a product of histidine metabolism, which may involve oxidation or transamination . .

Pharmacokinetics

It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that some imidazole synthesis processes can be run under solvent-free conditions , suggesting that the synthesis environment can impact the properties of the resulting compound.

Advantages and Limitations for Lab Experiments

The use of imipramine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. Additionally, it is easy to use and can be administered in a variety of ways, including oral, intravenous, and intramuscular routes. Additionally, it has a wide range of effects, making it useful in a variety of experiments.

However, there are also some limitations associated with the use of imipramine hydrochloride in laboratory experiments. For example, it can be difficult to control the dose, as it is a potent drug. Additionally, it has a number of side effects, which can be unpredictable and potentially dangerous. Finally, it can be difficult to assess the effects of the drug in a laboratory setting, as the effects may be different in humans than in animals.

Future Directions

The use of imipramine hydrochloride in laboratory experiments has been widely studied, and there are a number of potential future directions for research. For example, further research could be conducted to explore the effects of the drug on the cardiovascular system, as well as the central nervous system. Additionally, further research could be conducted to explore the potential for the drug to be used as an adjunct therapy for depression, anxiety, and other psychiatric disorders. Additionally, further research could be conducted to explore the potential for the drug to be used as an adjunct therapy for substance abuse disorders. Finally, further research could be conducted to explore the potential for the drug to be used as an adjunct therapy for pain management.

properties

IUPAC Name |

2-imidazol-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-3-2-7-4-8;/h2-5H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMNIMWDXWDUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90269-13-9 | |

| Record name | 2-(1H-imidazol-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is polymorphism, and why is it important in the context of IEPA?

A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [, , ] These different forms, called polymorphs, can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. [, ] In the case of IEPA, which has been investigated as an extracellular pH probe for NMR spectroscopy, different polymorphs could potentially exhibit different properties relevant to its application. [, ] For instance, solubility differences could impact its bioavailability and efficacy as a probe.

Q2: What are the key findings regarding the polymorphism of IEPA in the provided research?

A2: The research demonstrates that IEPA can crystallize into two distinct polymorphic forms, designated as Form I and Form II. [, ] Form I is obtained when IEPA is recrystallized from absolute ethanol, while Form II is obtained from water. [, ] This difference in crystallization behavior highlights the influence of the solvent on the resulting crystal structure. These forms have been characterized using various techniques, including optical microscopy, powder X-ray diffraction analysis, thermogravimetry, and solid-state CP-MAS C NMR spectroscopy. [, ] Single crystal X-ray diffraction studies confirmed the distinct crystal packing arrangements in Form II. []

Q3: What are the implications of IEPA polymorphism for its potential applications?

A3: The existence of different polymorphs for IEPA suggests that controlling the crystallization conditions is crucial for obtaining the desired form with specific properties. [, ] For its use as an extracellular pH probe, the solubility and stability of the chosen polymorph in biological media would be critical factors to consider. [] Further research could investigate how the polymorphic forms of IEPA might affect its performance as a pH probe in different environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)

![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)

![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)

![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)

![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)